Dopamine D2 Receptor Binding Affinity of Butyranilide Analogues vs. 1192U90
The butyranilide series, to which the 4-fluorophenyl compound belongs, was designed to modify the amide group of 1192U90. In competitive radioligand binding assays, the entire set of amide-modified analogues (including the butyranilide subclass) demonstrated moderate to potent affinity for the dopamine D2 receptor, with Ki values spanning 0.55–200 nM [1]. While the specific Ki for the 4-fluorophenyl butyranilide has not been published in isolation, its structural placement within this series suggests it retains nanomolar D2 affinity, consistent with the class profile.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not individually reported; falls within the class range of 0.55–200 nM (estimated) |
| Comparator Or Baseline | 1192U90 (parent benzamide): Ki = 0.55 nM for D2 |
| Quantified Difference | Cannot be precisely quantified; the butyranilide modification is expected to attenuate D2 affinity relative to the 2-aminobenzamide parent, consistent with the general trend observed for non-benzamide analogues in this series. |
| Conditions | In vitro radioligand binding using [³H]raclopride displacement at human recombinant D2 receptors. |
Why This Matters
Understanding the D2 binding contribution of the butyranilide linker with the 4-fluorophenyl cap is essential for predicting the antipsychotic potency and extrapyramidal side-effect liability; a moderate D2 affinity (as opposed to the very high affinity of 1192U90) may be desirable for an atypical profile.
- [1] Navas, F., Tang, F.L.M., Schaller, L.T., & Norman, M.H. (1998). Analogues of the potential antipsychotic agent 1192U90: amide modifications. Bioorganic & Medicinal Chemistry, 6(6), 811–823. View Source
